(±)11-HEDE

Description

Overview of Eicosanoids as Bioactive Signaling Molecules

Eicosanoids are synthesized from PUFA precursors, with arachidonic acid (AA; 20:4 ω−6) being a primary example. wikipedia.orgtaylorandfrancis.comwikipedia.org The metabolic pathways leading to eicosanoid formation are initiated by various enzymes, including cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 enzymes. wikipedia.orgtaylorandfrancis.comnih.govwikipedia.org These enzymatic processes introduce molecular oxygen into the fatty acid structure, leading to the formation of chiral products with high stereoselectivity. wikipedia.org

The diverse biological functions of eicosanoids are mediated through their interaction with specific cellular receptors. nih.gov Examples of well-known eicosanoids include prostaglandins (B1171923), thromboxanes, and leukotrienes, each with distinct structures and roles in biological systems. wikipedia.orgtaylorandfrancis.com

Classification and Structural Characteristics of Monohydroxy Fatty Acids

Monohydroxy fatty acids (MHFAs) are a class of oxidized fatty acids characterized by the presence of a single hydroxyl group along the carbon chain. These molecules are part of the broader family of oxylipins, which encompasses oxidized fatty acids of varying carbon lengths. wikipedia.org MHFAs are typically formed through the action of lipoxygenases or by non-enzymatic oxidation pathways. nih.govlabscoop.com

Within the eicosanoid family, monohydroxy derivatives of 20-carbon fatty acids are often referred to as hydroxyeicosatetraenoic acids (HETEs) when derived from arachidonic acid, or hydroxyeicosadienoic acids (HEDEs) when derived from eicosadienoic acids like 11,14-eicosadienoic acid. lipidmaps.orgnih.govmdpi.com The position of the hydroxyl group and the configuration of double bonds contribute to the structural diversity and biological specificity of these molecules.

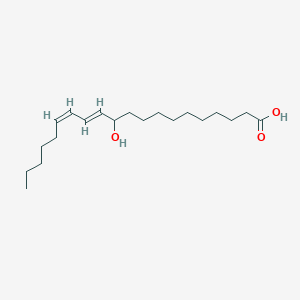

Definition of (±)11-HEDE as a Racemic Monohydroxy Fatty Acid

This compound, or 11-hydroxy-12,14-Eicosadienoic acid, is a monohydroxy fatty acid with a hydroxyl group at the eleventh carbon position and two double bonds. medchemexpress.combertin-bioreagent.comcaymanchem.com The designation "(±)" indicates that it is a racemic mixture, meaning it consists of an equal proportion of two enantiomers: 11(S)-HEDE and 11(R)-HEDE. medchemexpress.combertin-bioreagent.comcaymanchem.com These enantiomers are stereoisomers that are non-superimposable mirror images of each other.

This compound has a molecular formula of C₂₀H₃₆O₃ and a molecular weight of approximately 324.50 g/mol . medchemexpress.combertin-bioreagent.comcaymanchem.com It can be formed from eicosadienoic acid through enzymatic processes involving cyclooxygenase (COX) or in macrophages. medchemexpress.combertin-bioreagent.comcaymanchem.com It can also be produced by the non-enzymatic oxidation of 11,14-eicosadienoic acid. labscoop.com

Historical Context of this compound Research

Early research into the metabolism of polyunsaturated fatty acids by enzymes like cyclooxygenase and in biological systems such as macrophages provided the initial context for the identification and study of compounds like 11-HEDE. medchemexpress.combertin-bioreagent.comcaymanchem.commedchemexpress.com Studies in the late 1970s and early 1980s investigated the lipoxygenation activity of purified prostaglandin-forming cyclooxygenase and the metabolism of polyunsaturated fatty acids by macrophages, which contributed to the understanding of how 11-HEDE is formed. medchemexpress.comcaymanchem.comcaymanchem.com

While extensive research has focused on other eicosanoids and monohydroxy fatty acids like HETEs and HODEs due to their established biological activities in inflammation and other processes, specific detailed research findings solely centered on the biological activity of this compound itself appear less documented in the provided search results. labscoop.comnih.govtargetmol.com Some sources indicate that there are no reports in the literature specifically detailing biological activity associated with this compound. labscoop.comnih.gov However, its formation via COX and in macrophages suggests its potential involvement in lipid metabolic pathways within these biological contexts. medchemexpress.combertin-bioreagent.comcaymanchem.com The individual enantiomers, 11(S)-HEDE and 11(R)-HEDE, have also been subjects of investigation, with 11(R)-HEDE being noted for its production by COX in a lipoxygenase-type reaction and its occasional use in quantifying COX activity via spectrophotometric measurement of conjugated diene absorbance. medchemexpress.comcaymanchem.com

Key Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₃₆O₃ |

| Molecular Weight | 324.50 g/mol medchemexpress.combertin-bioreagent.comcaymanchem.com |

| CAS Number | 5598-37-8 medchemexpress.combertin-bioreagent.comcaymanchem.com |

| Purity | ≥98% bertin-bioreagent.comcaymanchem.com |

| Synonyms | 11-hydroxy-12,14-Eicosadienoic acid medchemexpress.comcaymanchem.com |

Properties

IUPAC Name |

(12E,14Z)-11-hydroxyicosa-12,14-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10,13,16,19,21H,2-6,8-9,11-12,14-15,17-18H2,1H3,(H,22,23)/b10-7-,16-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMIRVFIVOGVIC-YTLDOUCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\C(CCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Enzymatic Pathways of ± 11 Hede Formation

Identification of Precursor Fatty Acids for (±)11-HEDE Synthesis

The biosynthesis of this compound begins with the oxygenation of certain eicosadienoic acid isomers.

Eicosadienoic Acid as a Key Substrate

Eicosadienoic acid (EDA) is identified as a precursor fatty acid for the formation of 11-HEDE. bertin-bioreagent.commedchemexpress.comcaymanchem.comcvmh.frmedchemexpress.com EDA is a polyunsaturated omega-6 fatty acid with a 20-carbon chain and two double bonds. wikipedia.org The specific isomer involved in enzymatic 11-HEDE formation by COX is eicosadienoic acid, often referred to in the context of its oxygenation at the C-11 position. nih.gov

Considerations of 11Z,14Z-Eicosadienoic Acid in 11(R)-HEDE Production

Specifically, the 11(R) enantiomer of HEDE, 11(R)-HEDE, is produced from 11Z,14Z-eicosadienoic acid. caymanchem.commedchemexpress.comtargetmol.comtargetmol.com This reaction is catalyzed by cyclooxygenase (COX) in a mechanism resembling lipoxygenation. caymanchem.commedchemexpress.comtargetmol.com The use of 11Z,14Z-eicosadienoic acid as a substrate for COX leading to 11(R)-HEDE highlights a specific enzymatic interaction dependent on the fatty acid's double bond positioning and configuration.

Enzymatic Mechanisms Catalyzing this compound Biosynthesis

Cyclooxygenase enzymes play a significant role in the enzymatic synthesis of this compound.

Role of Cyclooxygenase (COX) Enzymes in HEDE Generation

Cyclooxygenase enzymes, also known as prostaglandin-endoperoxide synthases, are central to the formation of 11-HEDE from eicosadienoic acid. bertin-bioreagent.commedchemexpress.comcaymanchem.comcvmh.frmedchemexpress.comnih.gov While COX enzymes are well-known for their role in the biosynthesis of prostaglandins (B1171923) and thromboxanes from arachidonic acid, they also exhibit activity on other polyunsaturated fatty acids like eicosadienoic acid. nih.govwikipedia.orgnih.gov

Lipoxygenation Activity of Purified Prostaglandin-Forming Cyclooxygenase

Studies using purified prostaglandin-forming cyclooxygenase have demonstrated its capacity to oxygenate eicosadienoic acid at the C-11 position. nih.gov This reaction is described as a single dioxygenase reaction, distinct from the bis(dioxygenase) reaction involved in prostaglandin (B15479496) formation from arachidonic acid. nih.gov The oxygenation of eicosadienoic acid at C-11 by purified COX shares several characteristics with the oxygenation of arachidonic acid, including similar pH optima, substrate Km values, and cofactor requirements, such as the need for peroxide and heme. nih.gov Furthermore, conditions that inactivate the oxygenase activity towards arachidonic acid, such as heat, anti-inflammatory drugs, and turnover-mediated inactivation, similarly affect the oxygenation of eicosadienoic acid. nih.gov These findings suggest that the C-11 oxygenation of eicosadienoic acid is an integral part of cyclooxygenase activity. nih.gov

COX-1 and COX-2 Isoform Involvement

Both COX-1 and COX-2 isoforms are known to catalyze the conversion of arachidonic acid into prostaglandins. wikipedia.orgnih.govfrontiersin.org While the search results confirm the general involvement of COX in 11-HEDE formation bertin-bioreagent.commedchemexpress.comcaymanchem.comcvmh.frmedchemexpress.com, specific details regarding the differential involvement or preference of COX-1 versus COX-2 in the formation of this compound from eicosadienoic acid were not extensively detailed in the provided snippets. However, research on other eicosanoids indicates that COX-2 can react with specific hydroxy fatty acids in a lipoxygenase-type reaction nih.gov, and both isoforms exhibit lipoxygenase activity on various substrates nih.gov. Given that 11(R)-HEDE is produced from 11Z,14Z-eicosadienoic acid by COX in a lipoxygenase-type reaction caymanchem.commedchemexpress.comtargetmol.com, it is plausible that both isoforms, depending on the cellular context and substrate availability, could contribute to the formation of the this compound mixture.

Here is a summary of key data points regarding the biosynthesis of this compound:

| Compound | Precursor Fatty Acid | Enzymes Involved | Reaction Type | Notes |

| This compound | Eicosadienoic acid | COX, Macrophages | Enzymatic, possibly non-enzymatic | Racemic mixture of 11(S) and 11(R) bertin-bioreagent.commedchemexpress.comcaymanchem.com |

| 11(R)-HEDE | 11Z,14Z-Eicosadienoic acid | COX | Lipoxygenase-type | Used to quantify COX activity caymanchem.commedchemexpress.comtargetmol.com |

| 11(S)-HEDE | Not explicitly specified | COX | Enzymatic | Enantiomer of this compound bertin-bioreagent.commedchemexpress.comcaymanchem.com |

Table: Biosynthesis of this compound

Contributions of Lipoxygenase (LOX) Pathways

Lipoxygenases (LOXs) are a family of enzymes that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids, leading to the formation of hydroperoxides, which can then be reduced to corresponding hydroxy fatty acids. glpbio.comnih.gov While LOX enzymes are known to metabolize various fatty acids, including arachidonic acid and eicosapentaenoic acid, resulting in different HETE and HEPE isomers respectively glpbio.comnih.govnih.govgerli.com, the direct and primary involvement of specific LOX isoforms in the formation of 11-HEDE from eicosadienoic acid is less extensively documented compared to other oxylipins. However, some sources suggest that 11(R)-HEDE can be produced from 11Z,14Z-eicosadienoic acid by COX in a lipoxygenase-type reaction. caymanchem.com This indicates a potential enzymatic route with characteristics similar to LOX activity.

Cellular and Tissue Localization of this compound Formation

The formation of this compound has been observed in specific cell types, highlighting potential sites of its biosynthesis and activity.

Macrophage-Mediated Production of this compound

Macrophages have been identified as a cellular source of this compound. bertin-bioreagent.comcaymanchem.comchemicalbook.com Studies have indicated that macrophages can metabolize polyunsaturated fatty acids through lipoxygenase metabolic pathways caymanchem.com, contributing to the production of various oxylipins, including 11-HEDE. This suggests a role for macrophage enzymatic machinery in the formation of this compound.

Potential for Formation in Other Biological Systems

While macrophage production is noted, the potential for this compound formation exists in other biological systems and cell types where the precursor fatty acids and the necessary enzymatic or non-enzymatic oxidative conditions are present. Oxylipins, in general, are found in various tissues and can be formed in vessels, epithelia, neuroglia, and germ cells. gerli.com The widespread nature of fatty acid metabolism and oxidative processes in biological systems suggests that other cell types or tissues could also contribute to the formation of this compound. Studies investigating lipid profiles in different biological samples, such as plasma and brain tissue, have detected various oxylipins, indicating broad potential for their formation. concordia.ca

Metabolic Fates and Downstream Transformations of ± 11 Hede

Enzymatic Catabolism of (±)11-HEDE

While specific enzymatic catabolic pathways solely dedicated to this compound are not extensively detailed in the available literature, insights can be drawn from the metabolism of related hydroxyeicosanoids, such as hydroxyeicosatetraenoic acids (HETEs). Enzymes involved in the metabolism of other oxylipins may also process HEDEs. For instance, 15-prostaglandin dehydrogenase (15-PGDH) is known to oxidize various ω-6 hydroxyeicosanoids, including 11(R)-HETE, converting it to 11-oxo-ETE nih.gov. This suggests that enzymes with similar dehydrogenase activity could potentially act on the hydroxyl group of 11-HEDE, leading to the formation of an oxo-metabolite. The formation of this compound itself involves COX enzymes, which are central to eicosanoid biosynthesis, indicating its entry point into these enzymatic cascades bertin-bioreagent.comcaymanchem.commedchemexpress.com.

Oxidative Transformations and Metabolite Formation

Oxidative transformations represent a significant metabolic fate for hydroxyeicosadienoic acids, leading to the formation of oxo-eicosadienoic acids. A well-documented example of this transformation involves the oxidation of 15-HEDE to 15-OxoEDE lipidmaps.orgbertin-bioreagent.comcaymanchem.comwindows.net. This conversion highlights a general principle where a hydroxyl group on the fatty acid chain is oxidized to a ketone.

| Compound | Precursor | Transformation Type |

| 15-OxoEDE | 15-HEDE | Oxidation |

| 11-oxo-ETE | 11(R)-HETE | Oxidation (by 15-PGDH) nih.gov |

While direct experimental data demonstrating the oxidation of 11-HEDE to an oxo-EDE metabolite is not prominently featured, the established metabolic link between 15-HEDE and 15-OxoEDE, along with the conversion of 11-HETE to 11-oxo-ETE, supports the plausibility of similar oxidative pathways for this compound within biological systems. These oxidative products, such as 15-OxoEDE, can possess distinct biological activities compared to their hydroxy precursors lipidmaps.orgbertin-bioreagent.comcaymanchem.com.

Incorporation into Complex Lipid Structures

Hydroxylated fatty acids, including various HETEs, are known to be incorporated into complex lipid structures, such as membrane phospholipids (B1166683) like phosphatidylethanolamine (B1630911) and phosphatidylcholine gerli.com. This process, often referred to as lipid remodeling or esterification, can influence the localization and potential signaling roles of these oxylipins. While specific studies detailing the incorporation of this compound into complex lipids were not found, it is reasonable to infer, based on the behavior of structurally related oxylipins like HETEs, that this compound may also undergo esterification into cellular lipid pools. This incorporation can serve as a mechanism for temporary storage or for modulating membrane properties and downstream signaling events.

Intermediary Metabolism in Eicosanoid Networks

This compound is positioned within the broader network of eicosanoid metabolism. Eicosanoids are a diverse family of signaling lipids derived from C20 polyunsaturated fatty acids, playing crucial roles in numerous physiological and pathophysiological processes, including inflammation, vascular function, and cellular signaling nih.govnih.govnih.govnih.govfrontiersin.org. The formation of this compound via COX enzymes places it within a central eicosanoid biosynthetic pathway that also produces prostaglandins (B1171923) and thromboxanes bertin-bioreagent.comcaymanchem.commedchemexpress.comnih.govfrontiersin.orgnih.gov.

Biological Significance and Cellular Functions of ± 11 Hede

Role in Intracellular and Intercellular Signaling Mechanisms

Eicosanoids, as a class of oxidized fatty acids, are significant cell signaling molecules. ebi.ac.uk They primarily function as autocrine signaling agents, affecting their cells of origin, or as paracrine signaling agents, influencing nearby cells. ebi.ac.uk Some eicosanoids, such as prostaglandins (B1171923), can also act as endocrine hormones on distant cells. ebi.ac.uk Cellular signaling involves both intracellular communication within a cell and intercellular communication between cells. wiley-vch.deaatbio.com Intracellular signaling pathways relay signals within the cell, often initiated by the binding of a ligand to a cell-surface receptor. aatbio.comkhanacademy.org Intercellular signaling, crucial for coordinating functions in multicellular organisms, involves messenger substances released by one cell influencing others. wiley-vch.deaatbio.comlkouniv.ac.in While the specific role of (±)11-HEDE in these signaling mechanisms is not extensively detailed in the provided search results, its classification as a monohydroxy fatty acid and its formation via pathways involving COX enzymes, which are central to the synthesis of signaling lipids, suggest a potential, albeit not fully characterized, involvement in cellular communication.

Modulatory Effects on Inflammatory Processes at the Cellular Level

Inflammation is a complex biological response involving immune cells, blood vessels, and molecular and cellular mediators. immunopaedia.org.zamdpi.com It is initiated by harmful stimuli and aims to eliminate the cause of injury and initiate repair. mdpi.com Lipid mediators, including eicosanoids, play significant roles in both mounting and inhibiting inflammation. ebi.ac.uk

Association with Lipid Mediator Synthesis Pathways

This compound is formed from eicosadienoic acid through pathways involving cyclooxygenase (COX) and in macrophages. caymanchem.commedchemexpress.combertin-bioreagent.com COX enzymes are key in the synthesis of lipid mediators, particularly prostanoids like prostaglandins and thromboxanes, which are involved in inflammation. ebi.ac.ukfrontiersin.org The formation of 11-HEDE via COX suggests its association with these lipid mediator synthesis pathways. Research indicates that COX-2 can catalyze the oxidation of hydroxy fatty acids, leading to the formation of other related compounds. researchgate.net

Implications in Tendon Overuse and Inflammatory Responses in Models

Tendon overuse can lead to tendinopathy, a condition often involving pain and loss of function, with an inferred inflammatory component. biorxiv.orgnih.gov Studies using in vivo overuse models have identified damage markers and early inflammatory upregulations associated with matrix remodeling and acute responses to injuries. frontiersin.org The inflammatory response in tendon injuries involves the release of pro-inflammatory cytokines and the recruitment of inflammatory cells. frontiersin.orgnih.gov While the direct implications of this compound in tendon overuse models are not explicitly detailed in the search results, the broader context of lipid mediators in tendon inflammation biorxiv.org and the involvement of COX pathways in 11-HEDE formation suggest it could be a relevant factor in these processes. Shifts in inflammatory and resolving lipid mediators have been observed in response to tendon overuse in models. biorxiv.org

Interactions with Oxidative Stress Pathways in Cellular Contexts

Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, leading to damage of cellular macromolecules like lipids, proteins, and nucleic acids. mdpi.comthermofisher.comcaymanchem.com ROS can also act as secondary signaling molecules under physiological conditions. mdpi.com Lipid peroxidation, the oxidative degradation of lipids, is initiated by ROS and can damage cell membranes. thermofisher.com While the direct interaction of this compound with oxidative stress pathways is not explicitly detailed, its nature as a monohydroxy fatty acid and its potential formation through non-enzymatic oxidation labclinics.com suggest a possible link. Oxidized fatty acids, like those in the eicosanoid family, are inherently linked to oxidative processes.

Functional Implications in Specific Cellular Models

This compound is formed in macrophages. caymanchem.commedchemexpress.combertin-bioreagent.com Macrophages are immune cells that play a critical role in inflammation and the response to injury. britannica.commdpi.com Their involvement in the formation of 11-HEDE suggests potential functional implications of this compound within these cells, possibly related to their role in resolving inflammation or other macrophage-mediated processes. While specific functional implications of this compound in other cellular models are not extensively described in the provided results, research on related lipid mediators often utilizes various cell types, including smooth muscle cells ahajournals.org and leukocytes researchgate.netfrontiersin.org, to study their effects.

Comparative Analysis with Related Monohydroxy Fatty Acids (e.g., 15-HEDE)

This compound is a monohydroxy fatty acid, and it is relevant to compare its characteristics and potential activities with other related compounds, such as 15-HEDE. (±)15-HEDE is also a racemic mixture of monohydroxy fatty acids, specifically 15(R)-HEDE and 15(S)-HEDE. caymanchem.com Like 11-HEDE, 15-HEDE is formed from eicosadienoic acid in macrophages. caymanchem.com However, PubChem notes that there are no reports in the literature of biological activity specifically associated with 15-HEDE, although it is listed as a metabolite. nih.gov In contrast, 15(S)-HEDE has been shown to inhibit 5-lipoxygenase (5-LO). caymanchem.com This suggests potential differences in the biological roles and activities of monohydroxy fatty acids depending on the position and stereochemistry of the hydroxyl group. While 11-HEDE is formed via COX and in macrophages caymanchem.commedchemexpress.combertin-bioreagent.com, 15-HEDE is also formed in macrophages caymanchem.com and can be produced by non-enzymatic oxidation nih.gov. The distinct enzymatic pathways involved in their formation (COX for 11-HEDE, and potentially others, while 15-HEDE is also linked to non-enzymatic processes) may contribute to differences in their cellular concentrations and specific biological roles.

Analytical Methodologies for the Detection and Quantification of ± 11 Hede

Advanced Chromatographic Techniques for Separation and Resolution

Chromatography plays a vital role in separating (±)11-HEDE from complex biological matrices and other lipid mediators, which often have similar structures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a widely used and powerful technique for the analysis of lipid mediators, offering high sensitivity and selectivity. concordia.canih.govnih.gov The coupling of liquid chromatography with tandem mass spectrometry allows for the separation of complex mixtures and the specific detection and quantification of target analytes based on their mass-to-charge ratio and fragmentation patterns. concordia.canih.govnih.govsciex.com

LC-MS/MS methods are frequently developed for the simultaneous quantification of multiple lipid mediators, including this compound, within a single analytical run. nih.govshimadzu.comresearchgate.netshimadzu.commdpi.com This is particularly valuable in lipidomics studies where comprehensive profiling of oxylipins is desired. concordia.ca Method development involves optimizing chromatographic conditions (e.g., stationary phase, mobile phase gradient) and mass spectrometry parameters (e.g., ionization mode, precursor and product ions, collision energy). concordia.canih.gov

Studies have reported LC-MS/MS methods capable of simultaneously analyzing a large number of lipid mediators, with some methods encompassing over 200 compounds, including this compound. shimadzu.comshimadzu.com These methods often utilize reversed-phase LC columns, such as C18, with mobile phases typically consisting of water and organic solvents (e.g., acetonitrile (B52724) or methanol) with acidic modifiers (e.g., acetic acid) to enhance ionization efficiency in negative ion mode, which is commonly used for fatty acid analysis. concordia.canih.govresearchgate.netdiva-portal.org

Multiple Reaction Monitoring (MRM) is the preferred mode for quantitative analysis using triple quadrupole mass spectrometers due to its high sensitivity and selectivity. nih.govnih.govsciex.comlipidmaps.orgsciex.com In MRM, specific precursor-product ion transitions are monitored for each analyte. For this compound, a common precursor ion and product ion transition used in LC-MS/MS methods is m/z 323.40 > 199.45. nih.gov

The sensitivity of LC-MS/MS methods for lipid mediators like this compound is typically reported in terms of Limit of Detection (LOD) and Limit of Quantification (LOQ). These values can vary depending on the specific instrument and method parameters used. Reported LOQ values for various lipid mediators in multiplexed LC-MS/MS assays often range from 0.01 to 1 ng/mL. nih.govresearchgate.netmdpi.com

Here is an example of LC-MS/MS parameters for this compound from a study on simultaneous lipid mediator quantification:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (Min) | Q1 Pre-rod Potential (V) | Collision Energy (eV) | Q3 Pre-rod Potential (V) | Dynamic Range (ng/mL) |

| 11-HEDE | 323.40 | 199.45 | 18.5 | 11 | 21 | 12 | 0.01–200 |

Method validation is crucial to ensure the accuracy, precision, and reliability of the quantification. Parameters such as linearity, accuracy, precision (intra- and inter-day), and recovery are assessed. nih.govresearchgate.netlipidmaps.org

While MRM provides excellent sensitivity for quantification, confirming the structural identity of detected analytes is essential, especially in complex biological samples where isobaric compounds might exist. Enhanced Product Ion (EPI) scan, also known as full scan MS/MS, can be triggered during LC-MS/MS analysis to acquire full fragmentation spectra of detected ions. sciex.comsciex.combiorxiv.orglcms.cz

This technique involves trapping fragment ions in a linear ion trap and scanning them out to the detector, providing high-quality MS/MS data. sciex.comsciex.com By comparing the acquired EPI spectra to spectral libraries or expected fragmentation patterns of this compound, researchers can confirm the presence and structural identity of the compound. sciex.comsciex.com This is particularly useful for distinguishing isomers that may not be fully resolved chromatographically. concordia.cashimadzu.comshimadzu.com

Method Development for Simultaneous Quantification of Lipid Mediators

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Approaches

GC-MS/MS is another powerful technique for analyzing fatty acid metabolites. concordia.canih.gov It offers high sensitivity and resolution. nih.gov However, GC-MS/MS often requires derivatization of the analytes to make them volatile, which can add complexity to the sample preparation process. concordia.canih.gov While GC-MS has been historically used for lipid mediator analysis, LC-MS/MS is increasingly favored due to simpler sample preparation and the ability to analyze a wider range of lipid species without derivatization. concordia.canih.govmdpi.com Despite this, GC-MS/MS can still be applied for the analysis of this compound, particularly when high chromatographic resolution is required.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection can be used for the analysis of compounds that possess a chromophore, allowing them to absorb UV light. diva-portal.orgmdpi.com this compound contains conjugated double bonds, which contribute to UV absorbance, typically around 234-236 nm. caymanchem.comcaymanchem.com Spectrophotometric measurement of this conjugated diene absorbance has been occasionally used for quantification, particularly in the context of enzymatic assays. caymanchem.comtargetmol.com

However, HPLC-UV methods generally have lower sensitivity compared to LC-MS/MS and may require larger sample volumes. nih.gov They may also lack the specificity needed to resolve and quantify this compound in complex biological matrices containing numerous other UV-absorbing compounds. concordia.ca While simpler and less expensive than MS-based methods, the limitations in sensitivity and specificity make HPLC-UV less common for trace analysis of this compound in biological samples compared to LC-MS/MS.

Enantioselective Chromatographic Analysis of this compound

This compound is a racemic mixture of two enantiomers, 11(S)-HEDE and 11(R)-HEDE. caymanchem.commedchemexpress.com These enantiomers can have different biological activities. sci-hub.se Therefore, enantioselective chromatographic methods are necessary to separate and quantify the individual stereoisomers.

Chiral stationary phases (CSPs) are used in chromatography to achieve enantioseparation. sci-hub.se Polysaccharide-based CSPs are commonly employed for the enantioselective analysis of oxygenated polyunsaturated fatty acids, including HEDEs. sci-hub.se

Enantioselective HPLC methods, often in normal phase mode using chiral columns and specific mobile phase compositions (e.g., mixtures of hexane, ethanol (B145695), methanol, and acetic acid), have been developed for the separation of hydroxy fatty acid enantiomers. sci-hub.se Enantioselective LC-MS/MS methods can also be developed by coupling enantioselective chromatography with mass spectrometry, providing both chiral separation and sensitive detection. nih.gov This allows for the individual quantification of 11(S)-HEDE and 11(R)-HEDE in biological samples, which is crucial for understanding their specific roles.

Here is a summary of chromatographic techniques used for this compound analysis:

| Technique | Separation Principle | Detection Method | Key Advantages | Key Limitations | Application |

| LC-MS/MS | Liquid Chromatography | Mass Spectrometry | High sensitivity and selectivity, multiplexing capability, structural confirmation | Requires specialized instrumentation, method development can be complex | Quantification in biological matrices, lipidomics |

| GC-MS/MS | Gas Chromatography | Mass Spectrometry | High sensitivity and resolution | Requires derivatization, limited to volatile compounds | Analysis of volatile derivatives |

| HPLC-UV | Liquid Chromatography | UV Absorbance | Relatively simple and inexpensive | Lower sensitivity and specificity, requires chromophore | Preparative purification, high-concentration analysis, enzymatic assays |

| Enantioselective Chromatography | Chiral Stationary Phase | UV or MS | Separation of enantiomers | Requires specialized chiral columns and methods | Quantification of individual stereoisomers |

Resolution of 11(S)-HEDE and 11(R)-HEDE Enantiomers

Resolving the individual enantiomers, 11(S)-HEDE and 11(R)-HEDE, is essential for understanding their distinct biological roles, as enantiomers can exhibit different pharmacological and physiological activities. chiralpedia.comnih.gov While this compound exists as a racemic mixture, 11(S)-HEDE can be isolated through the chromatographic resolution of the racemate. caymanchem.com 11(R)-HEDE is produced enzymatically from 11Z,14Z-eicosadienoic acid by COX. medchemexpress.comcaymanchem.combiomol.comtargetmol.comcaymanchem.com

Chromatographic separation of enantiomers, known as chiral chromatography, relies on the differential interactions of each enantiomer with a chiral stationary phase. phenomenex.comscribd.com This allows for their separation even though their basic chemical properties are nearly identical. chiralpedia.com

Utilization of Chiral Stationary Phases for Stereoisomer Separation

Chiral stationary phases (CSPs) are integral to the chromatographic separation of stereoisomers. These phases contain a chiral selector that interacts differently with each enantiomer, leading to their separation as they pass through the column. phenomenex.comscribd.com Various types of CSPs exist, including polysaccharide-based, ligand exchange, protein, helical polymers, macrocyclic, and Pirkle-brush concept phases. phenomenex.com

Normal phase solvents are commonly used in chiral HPLC separations, although reversed-phase solvents can also be employed with specific CSPs. phenomenex.comchiraltech.com The choice of chiral column and mobile phase composition are critical parameters that require optimization to achieve effective resolution of enantiomers. chiraltech.com Research has explored different LC stationary phases to maximize the separation of oxylipin isomers, with C18 UHPLC columns being identified as a suitable choice for such separations. concordia.ca

Importance of Enantiomeric Ratio Determination in Biological Samples

Determining the enantiomeric ratio (er) of chiral compounds in biological samples is important for therapeutic and toxicologic assessments. nih.gov The biological activities of enantiomers can differ significantly. For example, studies on other chiral compounds have shown that one enantiomer can be considerably more potent than the other. frontiersin.org While there are currently no reports of biological activity specifically associated with 11(S)-HEDE in the literature, 11(R)-HEDE is known to be produced enzymatically and its levels can be used to quantify COX activity. caymanchem.commedchemexpress.comcaymanchem.combiomol.comtargetmol.comcaymanchem.com Accurate determination of the enantiomeric ratio in biological matrices can provide insights into metabolic pathways and potential biological effects. Methods for enantiomeric ratio determination often involve chiral chromatography coupled with sensitive detection techniques like mass spectrometry. frontiersin.orgmdpi.com

Sample Preparation and Extraction Strategies for Biological Matrices

The analysis of oxylipins like this compound in biological matrices such as plasma and brain tissue is challenging due to the complexity of these matrices and the typically low concentrations of the analytes. concordia.ca Effective sample preparation is a crucial step to extract and enrich the target compounds while removing interfering substances that can affect the sensitivity and accuracy of the analysis. concordia.camdpi.com

Solid-Phase Extraction (SPE) Optimization

Solid-phase extraction (SPE) is a widely used technique for the extraction and clean-up of analytes from biological matrices. concordia.camdpi.comnih.gov SPE involves using a solid phase material to selectively retain the analytes of interest while allowing the matrix components to pass through. nih.gov Optimization of SPE protocols is essential for achieving high recovery and reducing matrix effects. concordia.camdpi.com Key parameters that need to be optimized during SPE method development include the type of SPE sorbent, the composition and volume of the elution solvent, and the sample treatment prior to loading onto the SPE column. concordia.ca

SPE is often employed as a preconcentration step, which is particularly important for low-abundance analytes in biological samples. concordia.ca While SPE is considered a "golden standard" for minimizing matrix interference, it is a multi-step process that requires careful handling to avoid analyte loss and potential contamination. mdpi.com

Considerations for Low Abundance Analytes and Matrix Effects

Analyzing low-abundance analytes like this compound in complex biological matrices poses significant challenges. concordia.ca Biological matrices contain a wide range of endogenous compounds that can interfere with the detection and quantification of target analytes, leading to matrix effects such as ion suppression or enhancement in mass spectrometry. concordia.camdpi.commdpi.com

To address the issue of low abundance, sample preparation often includes a preconcentration step following extraction. concordia.ca However, preconcentration can sometimes exacerbate matrix effects by concentrating interfering species along with the analyte. mdpi.com

Matrix effects can impact method validation parameters such as reproducibility, linearity, selectivity, accuracy, and sensitivity. mdpi.com Strategies to overcome matrix effects include optimizing MS parameters, adjusting chromatographic conditions, and improving clean-up procedures. mdpi.com When a blank matrix is available, matrix-matched calibration standards and the use of isotope-labeled internal standards can help compensate for matrix effects. mdpi.com Sample dilution can also be an effective method to reduce matrix effects. mdpi.com

Research into oxylipin analysis in plasma and brain tissue highlights the complexity of these matrices and the need for optimized sample preparation to decrease matrix effects and achieve the best limits of detection. concordia.ca Methods combining SPE with sensitive detection techniques like LC-MS/MS are often employed for the quantitative analysis of oxylipins in biological samples, demonstrating good recovery and acceptable matrix effects after optimization. concordia.canih.gov

Spectrophotometric Methods for Enzymatic Activity Assessment (e.g., COX activity using 11(R)-HEDE)

Spectrophotometric methods can be used to assess enzymatic activity by measuring the production or consumption of a substance that has a characteristic absorbance spectrum. In the context of this compound, spectrophotometric measurement of the conjugated diene absorbance of 11(R)-HEDE is occasionally used to quantify cyclooxygenase (COX) activity. medchemexpress.comcaymanchem.combiomol.comtargetmol.comcaymanchem.commedchemexpress.com This is because 11(R)-HEDE is produced from 11Z,14Z-eicosadienoic acid through a lipoxygenase-type reaction catalyzed by COX. medchemexpress.comcaymanchem.combiomol.comtargetmol.comcaymanchem.com The formation of the conjugated diene system in 11(R)-HEDE results in a specific absorbance maximum, typically around 234-236 nm, which can be monitored spectrophotometrically. caymanchem.comcaymanchem.comcaymanchem.comcaymanchem.com This provides a method to indirectly assess the rate of the COX-mediated reaction.

While spectrophotometric methods can be useful for enzymatic activity assessment, chromatographic methods coupled with mass spectrometry offer higher sensitivity and specificity for the direct detection and quantification of 11(R)-HEDE in complex samples. nih.gov

Stereochemical Considerations of ± 11 Hede and Its Enantiomers

Characterization of 11(S)-HEDE and 11(R)-HEDE

11(S)-HEDE has the formal name 11S-hydroxy-12E,14Z-eicosadienoic acid. caymanchem.com Its molecular formula is C₂₀H₃₆O₃ and its formula weight is 324.5. caymanchem.com It is typically isolated through the chromatographic resolution of (±)11-HEDE. caymanchem.commedchemexpress.com

11(R)-HEDE has the formal name 11R-hydroxy-12E,14Z-eicosadienoic acid. caymanchem.com Like its enantiomer, its molecular formula is C₂₀H₃₆O₃ and its formula weight is 324.5. caymanchem.comcaymanchem.com 11(R)-HEDE can be produced from 11Z,14Z-eicosadienoic acid through the action of cyclooxygenase (COX) in a lipoxygenase-type reaction. caymanchem.commedchemexpress.com Spectrophotometric measurements of its conjugated diene absorbance are sometimes used to quantify COX activity. caymanchem.commedchemexpress.com

Both enantiomers, as well as the racemic mixture, typically appear as a solution in ethanol (B145695) and have a purity of ≥98%. caymanchem.comcaymanchem.comcaymanchem.comcaymanchem.com They exhibit a maximum absorbance (λmax) around 234-236 nm. caymanchem.comcaymanchem.comcaymanchem.comcaymanchem.com

Here is a summary of the characterization data:

| Property | This compound | 11(S)-HEDE | 11(R)-HEDE |

| Formal Name | 11-hydroxy-12E,14Z-eicosadienoic acid | 11S-hydroxy-12E,14Z-eicosadienoic acid | 11R-hydroxy-12E,14Z-eicosadienoic acid |

| CAS Number | 5598-37-8 | 330800-90-3 | 330800-88-9 |

| Molecular Formula | C₂₀H₃₆O₃ | C₂₀H₃₆O₃ | C₂₀H₃₆O₃ |

| Formula Weight | 324.5 | 324.5 | 324.5 |

| Purity | ≥98% | ≥98% | ≥98% |

| λmax (in ethanol) | 236 nm | 234 nm | 234 nm |

Current Status of Reported Biological Activity for Individual Enantiomers

The biological activity of chiral compounds can vary significantly between enantiomers. savemyexams.comdiva-portal.orgchiralpedia.com While some studies have investigated the biological roles of certain HETE enantiomers, the reported biological activity for individual 11-HEDE enantiomers is limited.

Absence of Reported Biological Activity for 11(S)-HEDE

Based on available literature, there are no reports of biological activity specifically associated with 11(S)-HEDE. caymanchem.commedchemexpress.com Similarly, there are no reports in the literature of biological activity associated with the racemic mixture this compound. labscoop.comtargetmol.com

Importance of Investigating Enantiomer-Specific Functions

The differing biological activities of enantiomers highlight the importance of investigating the functions of individual stereoisomers. savemyexams.comdiva-portal.orgchiralpedia.com Biological molecules, such as enzymes and receptors, are typically chiral and can interact differently with each enantiomer of a chiral compound. diva-portal.orgchiralpedia.com One enantiomer may elicit a desired biological effect, while the other may be inactive or even have different or unintended effects. savemyexams.comchiralpedia.com Understanding the specific activity of each enantiomer is crucial for fully comprehending the biological roles of chiral molecules and for potential therapeutic development. savemyexams.compharmabiz.comnih.gov

Stereoselective Enzymatic Synthesis versus Non-Enzymatic Racemic Formation

Hydroxyeicosadienoic acids (HEDEs), including this compound and its enantiomers, can be formed through both enzymatic and non-enzymatic pathways. sci-hub.se

Enzymatic synthesis pathways often exhibit stereoselectivity, meaning they preferentially produce one enantiomer over the other. Enzymes are highly specific biological catalysts, and their chiral nature allows them to direct reactions to yield predominantly a single enantiomer. savemyexams.comhims-biocat.euresearchgate.net For example, 11(R)-HEDE is reported to be produced by COX in a lipoxygenase-type reaction from 11Z,14Z-eicosadienoic acid. caymanchem.commedchemexpress.com

In contrast, non-enzymatic oxidation, often mediated by free radicals, typically leads to the formation of racemic mixtures, containing equal proportions of both the R and S enantiomers. sci-hub.seglpbio.commdpi.comcaymanchem.com this compound is described as being produced by the non-enzymatic oxidation of 11,14-eicosadienoic acid. labscoop.comglpbio.com These racemic mixtures formed non-enzymatically can serve as biomarkers of oxidative stress and tissue damage. sci-hub.se

The presence of both enzymatic and non-enzymatic formation routes contributes to the complexity of studying chiral lipids like 11-HEDE in biological systems.

Future Research Directions and Emerging Areas in ± 11 Hede Studies

Elucidation of Enzyme Kinetics and Specificity in (±)11-HEDE Metabolism

Current research indicates the involvement of cyclooxygenase enzymes in the formation of 11-HEDE from eicosadienoic acid. caymanchem.combertin-bioreagent.comnih.govfrontiersin.orgiiarjournals.orgresearchgate.net However, a detailed understanding of the enzyme kinetics and substrate specificity governing this conversion is still emerging. Future research should focus on:

Determining the kinetic parameters (e.g., Km, Vmax) of specific COX isoforms and potentially other enzymes involved in the synthesis of this compound and its enantiomers from various eicosadienoic acid precursors.

Investigating the stereospecificity of the enzymes involved, particularly how they differentially catalyze the formation of 11(S)-HEDE and 11(R)-HEDE.

Identifying and characterizing any other enzymes or enzyme families that may contribute to the primary synthesis of this compound or its initial metabolic transformations.

Exploring the regulatory mechanisms that control the activity and expression of these enzymes, potentially including transcriptional, post-transcriptional, and post-translational modifications.

Such studies, likely employing purified enzymes, recombinant protein expression, and in vitro enzymatic assays coupled with advanced analytical techniques, will provide crucial insights into the precise biochemical pathways leading to this compound formation and its initial metabolic handling.

Discovery of Novel Enzymes and Metabolic Pathways for this compound

While the initial formation of this compound by COX is established, its complete metabolic profile and the enzymes responsible for its further metabolism and degradation are not fully elucidated. caymanchem.combertin-bioreagent.comnih.govfrontiersin.orgiiarjournals.org Future research should aim to:

Identify novel enzymatic pathways responsible for the downstream metabolism of this compound and its enantiomers, such as further oxidation, reduction, hydration, or conjugation reactions.

Discover and characterize the specific enzymes catalyzing these transformations, potentially involving enzyme classes beyond the well-known COX, lipoxygenase (LOX), and cytochrome P450 (CYP) pathways, which are generally involved in eicosanoid metabolism. researchgate.netnih.govnih.govashpublications.orgmdpi.com

Map the complete metabolic cascade of this compound in different cell types, tissues, and physiological conditions.

Investigate the potential for non-enzymatic formation or degradation pathways of this compound, particularly in conditions of oxidative stress.

Utilizing approaches such as activity-based protein profiling, metabolomics coupled with enzyme inhibitors or genetic knockouts, and stable isotope tracing experiments will be critical in uncovering the full metabolic landscape of this compound. The ongoing discovery of new lipid metabolic pathways highlights the potential for novel findings in this area. researchgate.net

Integration of this compound into Comprehensive Lipidomics Profiling

Lipidomics, the large-scale study of lipids in biological systems, is a powerful tool for understanding the complex roles of these molecules. nih.govlongdom.orgplasmion.comresearchgate.netacs.orgmdpi.comdiva-portal.org Integrating this compound and its stereoisomers into comprehensive lipidomics workflows presents a significant future research direction. This involves:

Developing and validating robust analytical methods for the simultaneous quantification of this compound, 11(S)-HEDE, and 11(R)-HEDE within broad lipidomics panels, alongside other oxylipins and lipid mediators.

Applying these comprehensive lipidomics approaches to study the levels and dynamics of this compound in a wide range of biological matrices, including plasma, tissues, and cellular extracts, under various physiological and pathophysiological conditions.

Addressing analytical challenges such as the low abundance of some oxylipins and the potential for isobaric or isomeric interferences. nih.govnih.govlongdom.org

Utilizing advanced data processing and bioinformatics tools to effectively analyze and interpret the large datasets generated by comprehensive lipidomics studies, specifically focusing on the correlations and relationships involving this compound. nih.govdiva-portal.org

The inclusion of this compound in such studies will enable a more complete picture of its presence and variations in different biological contexts, facilitating the identification of potential associations with specific cellular processes or disease states.

Application of Systems Biology Approaches to Eicosanoid Networks

Eicosanoids, including this compound, function not in isolation but as part of intricate signaling networks that interact with other lipid pathways and cellular processes. researchgate.netnih.govmdpi.comlongdom.org Applying systems biology approaches is essential for a holistic understanding of this compound's biological significance. Future research should focus on:

Integrating lipidomics data on this compound with other omics datasets, such as transcriptomics, proteomics, and metabolomics, to build comprehensive models of eicosanoid networks and their regulation. nih.gov

Developing computational models to simulate the dynamics of this compound metabolism and signaling within these networks.

Investigating the interactions between this compound and other lipid mediators, enzymes, receptors, and signaling molecules.

Utilizing network analysis to identify key nodes and pathways influenced by this compound, potentially revealing novel biological functions or therapeutic targets.

Development of Advanced Analytical Platforms for Stereospecific Analysis

This compound exists as two enantiomers, 11(S)-HEDE and 11(R)-HEDE, which may possess distinct biological activities. caymanchem.combertin-bioreagent.comnih.goviiarjournals.org The ability to accurately quantify each stereoisomer is crucial for understanding their individual roles. nih.gov Future research is needed to:

Develop highly sensitive and robust analytical methods specifically for the stereospecific separation and quantification of 11(S)-HEDE and 11(R)-HEDE in complex biological matrices.

Explore and optimize advanced chromatographic techniques , such as chiral phase liquid chromatography, potentially coupled with high-resolution mass spectrometry, to achieve baseline separation and accurate quantification of the enantiomers.

Develop standardized protocols for sample preparation and analysis to ensure reproducibility and comparability of stereospecific data across different studies.

Apply these advanced platforms to investigate the in vivo and in vitro concentrations, metabolic rates, and biological activities of the individual 11-HEDE enantiomers.

Overcoming the challenges associated with separating and quantifying lipid isomers nih.gov at potentially low biological concentrations is essential for advancing our understanding of the specific contributions of 11(S)-HEDE and 11(R)-HEDE to physiological and pathological processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.